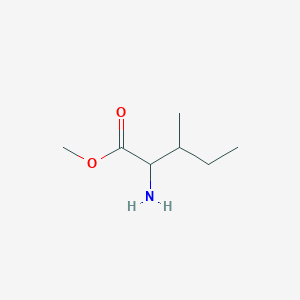

Methyl 2-amino-3-methylpentanoate

Description

BenchChem offers high-quality Methyl 2-amino-3-methylpentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-3-methylpentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-3-methylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-5(2)6(8)7(9)10-3/h5-6H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMMTUJDQTVJEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Technical Guide: Methyl 2-Amino-3-Methylpentanoate

Common Name: L-Isoleucine Methyl Ester (typically handled as the Hydrochloride salt) CAS: 18598-74-8 (HCl salt); 2577-46-0 (Free base)

Introduction & Stereochemical Context

Methyl 2-amino-3-methylpentanoate, most commonly encountered as L-isoleucine methyl ester (H-Ile-OMe) , is the methyl ester derivative of the essential amino acid L-isoleucine. It serves as a critical chiral building block in peptide synthesis, medicinal chemistry, and the development of peptidomimetics.[1]

Unlike simpler amino acids, isoleucine possesses two chiral centers (

Core Utility

-

C-Terminal Protection: Masks the carboxylic acid to prevent side reactions (e.g., polymerization) during peptide coupling.

-

Prodrug Design: Increases lipophilicity, facilitating membrane permeability before being hydrolyzed by intracellular esterases.

-

Lysosomotropism: Amino acid methyl esters are known lysosomotropic agents; they diffuse into lysosomes, become protonated, and can induce lysosomal swelling, a property exploited in autophagy research.

Physicochemical Profile

The hydrochloride salt is the standard commercial form due to the instability (autocyclization) of the free base.

| Property | Value (HCl Salt) | Value (Free Base) | Notes |

| Molecular Formula | |||

| Molecular Weight | 181.66 g/mol | 145.20 g/mol | |

| Appearance | White crystalline powder | Colorless oil | Free base oxidizes/cyclizes rapidly. |

| Melting Point | 98–100 °C | N/A (Liquid) | Sharp MP indicates high purity. |

| Optical Rotation | - | ||

| Solubility | High: | Low: | Salt is highly hygroscopic. |

| pKa (Amine) | ~7.6 (Est.) | ~9.7 | Esterification lowers the amine pKa compared to free Ile. |

Synthesis & Manufacturing Protocol

Methodology: Thionyl Chloride (

Step-by-Step Protocol

Note: Perform in a fume hood.

-

Preparation: Chill 100 mL of anhydrous methanol (MeOH) to -5°C to 0°C in a round-bottom flask under nitrogen atmosphere.

-

Activation: Dropwise add Thionyl Chloride (1.2 equivalents relative to Ile) to the chilled MeOH.

-

Addition: Add L-Isoleucine (1.0 equivalent) in one portion. The solution may remain a suspension initially.

-

Reflux: Allow the mixture to warm to room temperature, then heat to reflux (approx. 65°C) for 4–12 hours.

-

Monitoring: Monitor by TLC (System: n-BuOH/AcOH/H2O 4:1:1) or NMR.[4] Disappearance of the amino acid spot indicates completion.

-

-

Work-up: Concentrate the mixture under reduced pressure (rotary evaporator) to remove solvent and excess

. -

Purification:

-

Redissolve the crude residue in a minimum amount of cold MeOH.

-

Precipitate by adding cold diethyl ether (

) or methyl tert-butyl ether (MTBE). -

Filter the white crystals and dry under vacuum over

or KOH pellets.

-

Synthesis Workflow Diagram

Figure 1: Thionyl chloride mediated synthesis of L-Isoleucine Methyl Ester.

Reactivity & Stability: The Diketopiperazine Risk

The most critical instability factor for methyl 2-amino-3-methylpentanoate is Diketopiperazine (DKP) formation .

Mechanism of Failure

When the amine is deprotonated (free base form), it becomes nucleophilic. If two molecules of Ile-OMe interact, or if Ile-OMe is coupled to another amino acid (forming a dipeptide ester), the N-terminal amine can attack the C-terminal ester carbonyl. This intramolecular cyclization releases methanol and forms a stable 6-membered lactam ring (DKP).

-

Risk Factor: High pH (basic conditions).

-

Consequence: Irreversible loss of peptide yield; termination of peptide chain growth.[5]

-

Stereochemical Impact: DKP formation often proceeds via a transition state that can induce epimerization, leading to loss of chiral purity.

Stability Data

-

HCl Salt (Solid): Stable for years at -20°C. Hygroscopic—must be kept dry.

-

Aqueous Solution (pH < 5): Stable.

-

Aqueous Solution (pH > 8): Rapid hydrolysis to L-Isoleucine (

hours to days depending on temp). -

Organic Solution (Free Base): High risk of dimerization to DKP. Use immediately after neutralization.

DKP Formation Pathway[3][6]

Figure 2: Pathway of autocyclization to Diketopiperazine (DKP).

Applications in Drug Discovery[7]

Peptide Synthesis (Solution Phase)

L-Ile-OMe is used as the C-terminal residue.

-

Protocol Insight: Do not neutralize the HCl salt until the coupling reagent (e.g., EDC/HOBt or HATU) and the N-protected amino acid are present. Pre-neutralization increases DKP risk.

-

Example: Synthesis of Angiotensin II analogs often requires Ile at position 5 or 8.

Tirzepatide & Glp-1 Agonists (Case Study)

In the synthesis of complex peptides like Tirzepatide, "des-Pro-Pro" impurities have been linked to DKP formation involving adjacent residues. While Ile-OMe is a building block, its sequence placement is critical. If Ile-OMe is the C-terminus of a dipeptide fragment (e.g., X-Ile-OMe), deprotection of the N-terminus of 'X' can trigger immediate cyclization to the DKP, cleaving the dipeptide from the resin or solution chain.

Lysosomal Accumulation

Research utilizes Ile-OMe to study lysosomal function.

-

Mechanism: The ester permeates the lysosomal membrane. Inside the acidic lumen (pH ~4.8), esterases hydrolyze it to L-Isoleucine (zwitterion). The amino acid cannot diffuse out efficiently, leading to osmotic swelling.

-

Usage: Used as a negative control or stressor in autophagy assays.

References

-

BenchChem. An In-depth Technical Guide to the Synthesis of N-α-Benzyl-L-isoleucine Methyl Ester Hydrochloride.Link (Accessed via search context).

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12890356, Methyl 2-amino-3-methylpentanoate hydrochloride.Link

-

Sigma-Aldrich. L-Isoleucine methyl ester hydrochloride Product Sheet.Link

-

Gairi, M., et al. Diketopiperazine formation in solid-phase peptide synthesis. Int. J. Pept. Protein Res. 1995. (Contextual citation regarding DKP mechanisms).

-

Steinberg, H. Lysosomotropic amines and amino acid methyl esters. J. Cell Biol. (Contextual citation regarding biological application).

Sources

- 1. leapchem.com [leapchem.com]

- 2. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]

- 3. guidechem.com [guidechem.com]

- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptidechemistry.org [peptidechemistry.org]

(2S,3S)-2-Amino-3-methyl-pentanoic acid methyl ester structure

The Structural and Mechanistic Whitepaper on (2S,3S)-2-Amino-3-methyl-pentanoic Acid Methyl Ester

Executive Summary & Structural Significance

(2S,3S)-2-Amino-3-methyl-pentanoic acid methyl ester, widely recognized as L-isoleucine methyl ester (H-Ile-OMe), is a foundational chiral building block utilized extensively in advanced peptide synthesis, protein engineering, and medicinal chemistry[1],[2]. By masking the C-terminal carboxylic acid of the essential amino acid L-isoleucine, this derivative achieves two critical objectives: it prevents unwanted self-condensation during coupling reactions and significantly enhances the molecule's lipophilicity[3],[4]. Maintaining the precise (2S,3S) stereochemical integrity during its synthesis is paramount, as the biological efficacy of the resulting peptide therapeutics relies entirely on specific spatial conformations[5].

Physicochemical Profiling

In its most stable and commercially viable form, this compound is isolated as a hydrochloride salt (L-isoleucine methyl ester hydrochloride)[6],[4]. The protonation of the alpha-amine ensures long-term shelf stability and prevents degradation.

Table 1: Quantitative Physicochemical Data

| Property | Value | Scientific Implication |

|---|---|---|

| IUPAC Name | methyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride[6] | Denotes the precise stereochemistry and esterification site. |

| CAS Number | 18598-74-8 | Unique identifier for the hydrochloride salt form. |

| Molecular Formula | C7H16ClNO2[7] | Reflects the addition of the methyl group and HCl. |

| Molecular Weight | 181.66 g/mol | Used for precise stoichiometric calculations in synthesis. |

| Melting Point | 96 - 100 °C | Acts as a primary physical validation metric for purity. |

| Optical Activity | [α]20/D +27.0±1° (c = 2% in H2O) | Confirms the retention of the (2S,3S) chiral centers. |

| Solubility | Soluble in methanol (50 mg/ml) and water[6],[4] | Ensures compatibility with polar organic reaction conditions. |

Mechanistic Causality: The Role of Methyl Esterification

In native L-isoleucine, the zwitterionic nature (NH3⁺ / COO⁻) limits solubility in organic solvents and complicates selective coupling. Converting the carboxylic acid to a methyl ester serves three causal purposes in drug development[2],[3]:

-

C-Terminal Protection: It neutralizes the carboxyl group, preventing it from acting as an electrophile in unwanted side reactions (e.g., polymerization).

-

Amine Activation: By eliminating the carboxylate charge, the alpha-amine can be selectively deprotonated (using a mild base like DIPEA) to act as a potent nucleophile in subsequent peptide elongation steps.

-

Solubility Enhancement: Esterification breaks the zwitterionic network, increasing solubility in organic solvents like dichloromethane (DCM) and dimethylformamide (DMF), which are standard in Solid-Phase Peptide Synthesis (SPPS)[3].

Logical pathway of L-isoleucine methyl esterification and its causal role in peptide coupling.

Self-Validating Synthesis Protocol: Esterification via Thionyl Chloride

The most robust methodology for synthesizing L-isoleucine methyl ester hydrochloride relies on the in situ generation of anhydrous hydrogen chloride via the reaction of thionyl chloride (SOCl₂) with anhydrous methanol[8],[9]. This protocol is designed as a self-validating system, ensuring high yield and purity without the need for complex chromatography.

Step-by-Step Methodology & Causality:

-

Suspension & Thermal Control: Suspend 1.0 equivalent of L-isoleucine in anhydrous methanol within a round-bottom flask. Cool the suspension to 0°C using an ice bath[8].

-

Causality: The subsequent addition of SOCl₂ is highly exothermic. Cooling controls the reaction kinetics, preventing the volatilization of methanol and minimizing the formation of colored degradation byproducts.

-

-

Activation & Reagent Addition: Slowly add 1.2 equivalents of thionyl chloride dropwise over 30 minutes[8].

-

Causality: SOCl₂ reacts with methanol to form methyl chlorosulfite and anhydrous HCl. The HCl immediately protonates the alpha-amino group of L-isoleucine. This protonation is critical; it renders the amine non-nucleophilic, preventing the amino group of one molecule from attacking the newly formed ester of another (which would result in diketopiperazine formation).

-

-

Esterification & In-Process Validation: Remove the ice bath and allow the mixture to stir at room temperature overnight. Monitor the reaction via Thin Layer Chromatography (TLC)[8].

-

Self-Validation: The disappearance of the baseline L-isoleucine spot on the TLC plate validates complete conversion.

-

-

Isolation & Chemical Filtration: Remove the solvent under reduced pressure using a rotary evaporator. Triturate the resulting crude oil with cold diethyl ether[8],[9].

-

Self-Validation: The hydrochloride salt of the product is highly polar and insoluble in diethyl ether, causing it to precipitate as a pure white crystalline solid. Unreacted organic impurities remain dissolved in the ether and are removed via filtration, acting as a built-in chemical purification step.

-

-

Final Analytical Validation: Dry the product under vacuum. Verify the melting point (target: 96-100 °C) and optical rotation to confirm stereochemical retention.

Step-by-step synthesis workflow for L-isoleucine methyl ester hydrochloride.

Applications in Advanced Peptide Engineering

Beyond acting as a simple protecting group, L-isoleucine methyl ester is actively utilized in the design of therapeutic peptidomimetics and prodrugs[2],[3]. In drug formulation, retaining the methyl ester on the C-terminus of a synthesized peptide can significantly enhance its cellular permeability across lipid bilayers compared to the free acid form[3],[4]. Once inside the target cell, endogenous intracellular esterases hydrolyze the methyl ester, releasing the active therapeutic payload.

References

-

[5] L-Isoleucine, methyl ester | CID 75735. PubChem, National Institutes of Health. URL: [Link]

-

[6] L-Isoleucine methyl ester hydrochloride, 98+%, Thermo Scientific Chemicals. Fisher Scientific. URL: [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CAS 18598-74-8: L-Isoleucine, methyl ester, hydrochloride … [cymitquimica.com]

- 5. L-Isoleucine, methyl ester | C7H15NO2 | CID 75735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L-Isoleucine methyl ester hydrochloride, 98+%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 7. L-Isoleucin-Methylester-Hydrochlorid, 98+ %, Thermo Scientific Chemicals 25g | Buy Online [thermofisher.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

synthesis of methyl 2-amino-3-methylpentanoate

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-3-methylpentanoate

Abstract

Methyl 2-amino-3-methylpentanoate, the methyl ester of the essential amino acid isoleucine, is a pivotal chiral building block in synthetic organic chemistry and drug development. Its incorporation into peptide chains can modulate biological activity and improve pharmacokinetic profiles.[][2] This guide provides a comprehensive overview of the principal synthetic strategies for obtaining methyl 2-amino-3-methylpentanoate, designed for researchers, chemists, and drug development professionals. We will explore both the direct esterification of isoleucine and de novo syntheses starting from simple achiral precursors. The discussion emphasizes the causality behind experimental choices, offers detailed, self-validating protocols, and is grounded in authoritative references.

Introduction: The Significance of Isoleucine Methyl Ester

Isoleucine is one of the three branched-chain amino acids (BCAAs) and is essential for human health.[] Its methyl ester, methyl 2-amino-3-methylpentanoate, serves as a crucial intermediate in various synthetic applications, most notably in peptide synthesis where the carboxylic acid is temporarily protected as an ester to prevent unwanted side reactions.[3][4] The molecule possesses two stereocenters (at the α- and β-carbons), giving rise to four possible stereoisomers: L-isoleucine (2S, 3S), D-isoleucine (2R, 3R), L-allo-isoleucine (2S, 3R), and D-allo-isoleucine (2R, 3S). The stereochemical integrity of the final product is often paramount, making stereocontrolled synthesis a key challenge. This guide will cover methods yielding racemic mixtures and introduce concepts for achieving stereoselectivity.

Synthetic Strategy I: Direct Esterification of Isoleucine

The most direct and common route to methyl 2-amino-3-methylpentanoate is the esterification of the parent amino acid, isoleucine. This approach is favored when the desired stereoisomer of isoleucine is readily available. The core transformation involves the reaction of the carboxylic acid group with methanol in the presence of an acid catalyst.

Mechanistic Considerations and Reagent Selection

The esterification of an amino acid requires protonation of the carboxyl group to render it more electrophilic for nucleophilic attack by methanol. However, the amino group is also basic and will be protonated. Therefore, a strong acid catalyst is necessary. Several reagents have been developed for this purpose, each with distinct advantages and disadvantages.

-

Thionyl Chloride (SOCl₂): A highly effective reagent that reacts with methanol in situ to generate HCl and methyl sulfite. This is a classic, high-yielding method, but thionyl chloride is corrosive and toxic, requiring careful handling.

-

Acid Catalysis (HCl or H₂SO₄): Bubbling dry HCl gas through methanol or using concentrated sulfuric acid is a traditional and cost-effective method. However, it can require elevated temperatures and extended reaction times.[5]

-

Trimethylchlorosilane (TMSCl): A milder and highly efficient modern alternative. TMSCl reacts with methanol to generate HCl in situ, driving the reaction forward under gentle conditions, often at room temperature.[3][4] This method is compatible with a wide range of amino acids and generally results in clean reactions with high yields.[3][4]

Table 1: Comparison of Common Esterification Methods

| Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |

| Thionyl Chloride | Methanol, 0°C to reflux | High yield, efficient | Corrosive, toxic, requires careful handling |

| HCl (gas) / H₂SO₄ | Methanol, reflux | Inexpensive | Harsh conditions, long reaction times |

| Trimethylchlorosilane (TMSCl) | Methanol, room temp. | Mild conditions, high yield, clean reaction | Reagent cost |

| Ion-Exchange Resins | Methanol, reflux | Reusable catalyst, simple workup | Can be slower, requires specific resin types |

Experimental Protocol: Esterification using TMSCl/Methanol

This protocol describes a convenient and high-yielding synthesis of amino acid methyl ester hydrochlorides.[3][4]

Workflow: Direct Esterification

Caption: Workflow for direct esterification of isoleucine.

Methodology:

-

Reaction Setup: Suspend L-isoleucine (or any desired isomer) (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: Cool the suspension to 0°C in an ice bath. Add trimethylchlorosilane (TMSCl) (2.0-3.0 eq) dropwise to the stirred suspension. The mixture will become a clear solution as the reaction proceeds.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Workup: Concentrate the reaction mixture in vacuo using a rotary evaporator to remove methanol and excess HCl (generated in situ).

-

Isolation: The resulting solid or oil is the hydrochloride salt of methyl 2-amino-3-methylpentanoate. It can be triturated with cold diethyl ether to induce solidification if it is an oil, filtered, and dried. The product is often of sufficient purity for subsequent steps.

Synthetic Strategy II: De Novo Synthesis from Achiral Precursors

The Strecker Synthesis

The Strecker synthesis is a three-component reaction that builds an α-amino acid from an aldehyde, ammonia, and a cyanide source.[6][7] The classical approach yields a racemic mixture of the product, which contains all four stereoisomers due to the formation of two new stereocenters.

Mechanism Overview:

-

Imine Formation: 2-Methylbutanal reacts with ammonia to form an imine intermediate.[8]

-

Cyanide Addition: A cyanide ion (from NaCN or KCN) attacks the imine carbon to form an α-aminonitrile.[7][9]

-

Hydrolysis & Esterification: The nitrile group is then hydrolyzed under acidic conditions. If this hydrolysis is performed in acidic methanol, the methyl ester can be formed directly. Alternatively, hydrolysis in aqueous acid yields the free amino acid, which can then be esterified as described in Strategy I.[7]

Pathway: The Strecker Synthesis

Caption: The two-stage process of the Strecker synthesis.

Experimental Protocol: Racemic Strecker Synthesis

This protocol outlines the synthesis of the intermediate α-aminonitrile followed by its conversion to the target methyl ester.

Methodology:

Part A: Synthesis of 2-amino-3-methylpentanenitrile

-

Reaction Setup: In a well-ventilated fume hood, dissolve ammonium chloride (1.2 eq) and sodium cyanide (1.1 eq) in water. Add this aqueous solution to a flask containing 2-methylbutanal (1.0 eq) dissolved in ethanol.

-

Reaction: Stir the biphasic mixture vigorously at room temperature for 24-48 hours. The progress can be monitored by the disappearance of the aldehyde spot on TLC.

-

Workup: Once the reaction is complete, add diethyl ether to the mixture. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude α-aminonitrile. Caution: This procedure involves highly toxic cyanide.

Part B: Conversion to Methyl 2-amino-3-methylpentanoate

-

Reaction Setup: Prepare a solution of dry HCl gas in anhydrous methanol (approx. 2-3 M). This can be done by bubbling HCl gas through cold methanol or by the careful addition of acetyl chloride to cold methanol.

-

Reaction: Dissolve the crude α-aminonitrile from Part A in the prepared methanolic HCl solution.

-

Hydrolysis: Add an equivalent amount of water to the solution and heat the mixture to reflux for 4-6 hours. The nitrile will hydrolyze to a carboxylic acid, which is then esterified in situ.

-

Isolation: Cool the reaction mixture and concentrate it under reduced pressure. The residue can be partitioned between dilute aqueous base (e.g., NaHCO₃) and an organic solvent like ethyl acetate. The organic layer is then dried and concentrated to give the crude methyl 2-amino-3-methylpentanoate as a free base. It can be further purified by distillation or chromatography.

Asymmetric Variants

To overcome the limitation of producing a racemic mixture, asymmetric versions of the Strecker reaction have been developed.[7] These methods typically involve replacing ammonia with a chiral amine (as a chiral auxiliary) or using a chiral catalyst to direct the nucleophilic addition of cyanide to one face of the imine intermediate, leading to an enantiomeric excess of one stereoisomer.[7][8] A comprehensive review of these advanced methods can be found in the literature.[7]

Purification and Characterization

The final product, methyl 2-amino-3-methylpentanoate, is typically an oil.

-

Purification:

-

Distillation: If obtained as the free base, vacuum distillation can be an effective method for purification on a larger scale.

-

Chromatography: Silica gel column chromatography is suitable for smaller scales, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol as the eluent system.

-

Crystallization: The hydrochloride salt of the ester is often a crystalline solid and can be purified by recrystallization from a suitable solvent system like methanol/diethyl ether.[3]

-

-

Characterization:

-

¹H NMR: Expect signals corresponding to the methyl ester protons (~3.7 ppm), the α-proton (~3.5-3.8 ppm), the β-proton, and the protons of the sec-butyl side chain, including two distinct methyl groups.

-

¹³C NMR: Signals for the ester carbonyl (~175 ppm), the α-carbon (~55-60 ppm), the methoxy carbon (~52 ppm), and the carbons of the side chain.

-

Mass Spectrometry (ESI-MS): The protonated molecular ion [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the compound (146.1).

-

IR Spectroscopy: Characteristic absorptions for the N-H stretch of the amine (~3300-3400 cm⁻¹), C-H stretches (~2800-3000 cm⁻¹), and the ester C=O stretch (~1740 cm⁻¹).

-

Conclusion

The can be approached in two primary ways. For researchers with access to the parent amino acid, direct esterification using mild and efficient reagents like trimethylchlorosilane in methanol offers the most practical and high-yielding route. For applications requiring de novo construction of the molecule, the Strecker synthesis provides a robust, albeit non-stereoselective in its classical form, method starting from simple aldehydes. The choice of synthetic strategy will ultimately depend on the availability of starting materials, required scale, and the critical need for stereochemical purity, which may necessitate the use of more advanced asymmetric methodologies.

References

-

Isoleucine. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]

-

Rani, N., & Vikas. (2021). A probable synthesis of isoleucine via Strecker reaction from aldehydic precursor (2-methyl butanal) and other molecular species detected in the ISM. ResearchGate. Retrieved March 7, 2024, from [Link]

-

Show how you would use the Strecker synthesis to prepare isoleucine. (n.d.). Vaia. Retrieved March 7, 2024, from [Link]

-

Kalnins, I., et al. (1981). [Separation of a mixture of L-isoleucine and L-leucine]. PubMed. Retrieved March 7, 2024, from [Link]

-

Asymmetric Strecker Reactions. (2011). Chemical Reviews, 111(11), 6947–6983. Retrieved March 7, 2024, from [Link]

-

150 Years of Strecker Reaction. (n.d.). MSU Chemistry. Retrieved March 7, 2024, from [Link]

-

Synthesis and organoleptic properties of various 3-methyl-2-oxopentanoates, 2-hydroxy-3-methylpentanoates, and 2-acyloxy-3-methylpentanoates. (2005). Flavour and Fragrance Journal, 20(4). Retrieved March 7, 2024, from [Link]

-

Strecker amino acid synthesis. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]

- Process for the separation of L-leucine and L-isoleucine. (1987). Google Patents.

- Process for the separation of L-leucine and L-isoleucine. (1988). Google Patents.

-

A recursive pathway for isoleucine biosynthesis arises from enzyme promiscuity. (2025). eLife. Retrieved March 7, 2024, from [Link]

- Methods for producing diastereomers of isoleucine. (2004). Google Patents.

-

A Convenient Synthesis of Amino Acid Methyl Esters. (2008). Molecules, 13(5), 1111-1119. Retrieved March 7, 2024, from [Link]

-

Strategies to Enhance l-Isoleucine Synthesis by Modifying the Threonine Metabolism Pathway in Escherichia coli. (2024). ACS Omega. Retrieved March 7, 2024, from [Link]

-

Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved March 7, 2024, from [Link]

-

Methyl 2-amino-3-methylpentanoate. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

-

Syntheses of Coordination Compounds of 2-Amino-3-Methylbutanoic Acid Their Mixed Ligand Complexes and Antibacterial Activities. (2020). Scirp.org. Retrieved March 7, 2024, from [Link]

-

Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). Chapter 13. Retrieved March 7, 2024, from [Link]

-

α-Aminonitrile synthesis by cyanation. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters. (2008). ResearchGate. Retrieved March 7, 2024, from [Link]

-

Lithium Amides as Homochiral Ammonia Equivalents for Conjugate Additions to α,β-Unsaturated Esters: Asymmetric Synthesis of (S)-β:Leucine. (2010). Organic Syntheses, 87, 143. Retrieved March 7, 2024, from [Link]

-

Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. (n.d.). Green Chemistry. Retrieved March 7, 2024, from [Link]

-

Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). SciSpace. Retrieved March 7, 2024, from [Link]

-

High-Level Production of Isoleucine and Fusel Alcohol by Expression of the Feedback Inhibition-Insensitive Threonine Deaminase in Saccharomyces cerevisiae. (2022). Applied and Environmental Microbiology. Retrieved March 7, 2024, from [Link]

-

Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

-

Special Issue: Development of Asymmetric Synthesis. (2020). Molecules. Retrieved March 7, 2024, from [Link]

Sources

- 2. D-ALL-ISOLEUCINE-METHYL ESTER HCL | 118878-53-8 | Benchchem [benchchem.com]

- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US4731476A - Process for the separation of L-leucine and L-isoleucine - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 9. vaia.com [vaia.com]

Technical Monograph: Methyl L-Isoleucinate (CAS 2577-46-0)

Role in Synthetic Medicinal Chemistry & Peptide Therapeutics

Executive Summary & Strategic Utility

Methyl 2-amino-3-methylpentanoate (CAS 2577-46-0), commonly known as Methyl L-isoleucinate , is the methyl ester derivative of the essential amino acid L-isoleucine.[1][2] In drug development, it serves as a critical chiral synthon and C-terminal protecting group .

Unlike the free amino acid, the ester functionality masks the carboxylic acid, preventing zwitterion formation and enhancing solubility in organic solvents (DCM, DMF, THF). This modification is a prerequisite for solution-phase peptide synthesis and the construction of peptidomimetics, such as diketopiperazines and chiral heterocycles.

Distinction Note: Researchers must distinguish CAS 2577-46-0 (Free Base) from CAS 18598-74-8 (Hydrochloride Salt). While the salt is the stable solid form typically supplied commercially, the free base is the reactive species generated in situ for nucleophilic attacks.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | Methyl (2S,3S)-2-amino-3-methylpentanoate |

| CAS Number | 2577-46-0 (Free Base) |

| Molecular Formula | C₇H₁₅NO₂ |

| Molecular Weight | 145.20 g/mol |

| Physical State | Colorless liquid (Free Base) / White crystalline solid (HCl salt) |

| Boiling Point | 74 °C at 11 Torr (Predicted) |

| Density | 0.955 g/cm³ |

| Chirality | Two stereocenters (2S, 3S); L-Isoleucine backbone |

| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc; Sparingly soluble in Hexanes |

Synthesis & Production: The Self-Validating Protocol

The industrial and laboratory standard for producing Methyl L-isoleucinate is Fischer Esterification activated by Thionyl Chloride (

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the activation of methanol by thionyl chloride to form the reactive intermediate, followed by nucleophilic attack by isoleucine.

Figure 1: Mechanistic pathway from L-Isoleucine to Methyl L-Isoleucinate via Thionyl Chloride activation.

Validated Experimental Protocol (Lab Scale)

Objective: Synthesis of Methyl L-isoleucinate HCl (10 g scale).

Reagents:

-

L-Isoleucine (10.0 g, 76.2 mmol)

-

Methanol (anhydrous, 100 mL)

-

Thionyl Chloride (11.0 mL, 152 mmol, 2.0 eq)

Step-by-Step Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Chill the methanol to 0°C in an ice bath.

-

Activation: Add Thionyl Chloride dropwise over 20 minutes. Caution: Exothermic reaction with evolution of HCl gas.

-

Addition: Add L-Isoleucine in portions. The solid will dissolve as the reaction proceeds.

-

Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1; Stain: Ninhydrin).

-

Work-up (Salt Form): Concentrate the solution in vacuo to remove solvent and excess HCl. The residue is often a sticky oil. Triturate with cold diethyl ether to precipitate the white hydrochloride salt.

-

Conversion to Free Base (CAS 2577-46-0):

-

Dissolve the HCl salt in minimal water.

-

Add saturated

until pH ~9. -

Extract immediately with DCM (

mL). -

Dry over

and concentrate in vacuo at low temperature (< 30°C) to avoid racemization or diketopiperazine formation.

-

Analytical Characterization (Quality Control)

To ensure the integrity of the chiral center and chemical identity, the following spectroscopic signatures must be verified.

1H-NMR Interpretation (CDCl3, 400 MHz)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Structural Context |

| 3.71 | Singlet (s) | 3H | Methyl ester protons (Diagnostic) | |

| 3.35 | Doublet (d) | 1H | Alpha-proton (Shift indicates esterification) | |

| 1.75 | Multiplet (m) | 1H | Beta-methine of sec-butyl group | |

| 1.40, 1.18 | Multiplet (m) | 2H | Methylene protons | |

| 0.95 | Doublet (d) | 3H | Methyl group on beta-carbon | |

| 0.90 | Triplet (t) | 3H | Terminal methyl group |

Self-Validation Check: The presence of the singlet at 3.71 ppm confirms ester formation. If the alpha-proton signal is split or broadened significantly, check for racemization.

Applications in Drug Development[3][4]

Solution-Phase Peptide Synthesis

Methyl L-isoleucinate acts as the C-terminal acceptor . In a typical coupling reaction, it reacts with an N-protected amino acid (e.g., Boc-Pro-OH) to form a dipeptide.

Workflow Logic:

-

Neutralization: The HCl salt is neutralized in situ using DIPEA or NMM.

-

Coupling: Reacted with the activated carboxylic acid of the partner amino acid.

-

Deprotection: The methyl ester is orthogonal to Boc/Fmoc groups. It is removed at the end of the synthesis using LiOH (saponification) to reveal the free acid.

Figure 2: Workflow for utilizing Methyl L-isoleucinate in convergent peptide synthesis.

Synthesis of Diketopiperazines

Cyclization of dipeptide methyl esters containing isoleucine yields diketopiperazines (DKPs) . These cyclic dipeptides are privileged scaffolds in medicinal chemistry, known for their high stability and ability to cross the blood-brain barrier.

-

Mechanism: Spontaneous intramolecular aminolysis of the methyl ester by the N-terminal amine of the dipeptide under basic conditions.

Handling, Stability & Safety

-

Storage: The free base (CAS 2577-46-0) is prone to hydrolysis and oxidation. Store under inert gas (Argon/Nitrogen) at 2–8°C . The HCl salt is stable at room temperature if kept dry.

-

Racemization Risk: Avoid strong bases and high heat (>40°C) when handling the free base to preserve the L-configuration.

-

Safety Profile:

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

PPE: Nitrile gloves and safety goggles are mandatory. Work in a fume hood to avoid inhalation of vapors.[3]

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 437686: Methyl 2-amino-3-methylpentanoate. PubChem. Available at: [Link]

Sources

Technical Guide: Physical Properties & Characterization of dl-Isoleucine Methyl Ester

Executive Summary

dl-Isoleucine methyl ester (specifically its hydrochloride salt) is a critical synthetic intermediate used primarily in the preparation of peptides, peptidomimetics, and heterocyclic compounds. As the methyl ester derivative of the essential amino acid isoleucine, it serves as a "C-protected" building block, blocking the carboxylic acid functionality to allow for selective reactions at the amino group or side chain.

This guide provides a rigorous analysis of the physicochemical properties, stereochemical complexity, and synthesis of dl-isoleucine methyl ester. While the L-enantiomer is ubiquitous in biological contexts, the dl-form (racemic mixture) is frequently employed in the synthesis of non-natural peptide analogues, standards for chiral chromatography, and pharmacological research where stereochemical probes are required.

Chemical Identity & Stereochemical Analysis[1][2]

Understanding the specific stereochemistry of "dl-isoleucine" is a prerequisite for accurate experimental design. Isoleucine possesses two chiral centers (positions 2 and 3), leading to four possible stereoisomers.

-

Isoleucine: Refers to the diastereomer with the (2S,3S) and (2R,3R) configurations.[1]

-

Alloisoleucine: Refers to the diastereomer with the (2S,3R) and (2R,3S) configurations.

"dl-Isoleucine methyl ester" typically refers to the racemic mixture of the isoleucine diastereomer, not the alloisoleucine form.

| Attribute | Detail |

| Common Name | dl-Isoleucine methyl ester hydrochloride |

| IUPAC Name | Methyl 2-amino-3-methylpentanoate hydrochloride |

| CAS Number (dl-HCl) | 5619-06-7 |

| CAS Number (L-HCl) | 18598-74-8 (Reference standard) |

| Molecular Formula | C₇H₁₅NO₂[1][2][3][4][5][6][7][8][9] · HCl |

| Molecular Weight | 181.66 g/mol |

| SMILES | CCN.Cl (L-isomer representation) |

Physicochemical Profile

The following data consolidates experimental values for the hydrochloride salt, which is the stable solid form handled in laboratories. The free base is an unstable oil and is rarely isolated.

Physical Constants

| Property | Value (HCl Salt) | Notes |

| Appearance | White to off-white crystalline powder | Hygroscopic nature.[3] |

| Melting Point | 98 – 100 °C | Value based on L-isomer [1]. Racemates (dl) may exhibit slight MP depression or elevation depending on crystal packing (conglomerate vs. racemate). |

| Boiling Point | N/A (Decomposes) | Salt form decomposes before boiling. Free base BP estimated ~65-70°C at reduced pressure (10 mmHg). |

| Density | ~0.955 g/cm³ | Predicted value for the solid matrix. |

| Solubility | High in Water, Methanol, Ethanol | Soluble in polar protic solvents. Insoluble in non-polar solvents (Hexane, Et₂O). |

| pKa (α-NH₃⁺) | ~7.6 | The esterification lowers the pKa of the ammonium group compared to the free amino acid (~9.7). |

Spectroscopic Characteristics

-

¹H NMR (D₂O): Distinct doublet for the γ-methyl group (0.85 ppm) and triplet for the δ-methyl group (0.80 ppm). The methyl ester singlet appears typically at ~3.7 ppm.

-

IR Spectrum: Strong carbonyl stretch (C=O) at ~1740 cm⁻¹ (ester), broad N-H stretch ~3000 cm⁻¹ (ammonium salt).

Synthesis & Preparation

The industrial and laboratory standard for preparing dl-isoleucine methyl ester is Fischer Esterification . This acid-catalyzed process converts the carboxylic acid to an ester while maintaining the integrity of the amine as a hydrochloride salt.

Reaction Mechanism (Graphviz)

The following diagram illustrates the activation of the carbonyl oxygen by HCl, followed by nucleophilic attack by methanol.

Figure 1: Acid-catalyzed Fischer esterification pathway converting dl-isoleucine to its methyl ester hydrochloride.

Synthetic Protocol (Standard Procedure)

Reagents: dl-Isoleucine (1 eq), Methanol (anhydrous, 10-20 eq), Thionyl Chloride (SOCl₂, 1.1 eq).

-

Setup: Chill anhydrous methanol (0°C) in a round-bottom flask under nitrogen.

-

Activation: Add thionyl chloride dropwise (exothermic). Stir for 10 minutes to generate in situ HCl.

-

Addition: Add solid dl-isoleucine in portions.

-

Reflux: Heat the mixture to reflux (approx. 65°C) for 4–12 hours. Monitor by TLC (n-butanol/acetic acid/water).

-

Workup: Concentrate the solution in vacuo to remove solvent and excess HCl.

-

Purification: Triturate the residue with cold diethyl ether to induce crystallization. Filter the white solid.

Handling, Stability & Storage

The hydrochloride salt is relatively stable but prone to hydrolysis if exposed to moisture.

-

Hygroscopicity: The salt is hygroscopic.[3] It must be stored in a desiccator or tightly sealed container.

-

Hydrolysis Risk: In the presence of water and base, the ester bond hydrolyzes back to the free amino acid.

-

Storage Conditions:

-

Temperature: 2–8 °C (Refrigerate).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended for long-term storage.

-

Shelf Life: >2 years if kept dry and cool.

-

Applications in Drug Development[12][13]

Peptide Synthesis

dl-Isoleucine methyl ester is used to introduce the isoleucine residue at the C-terminus of a peptide chain. The methyl ester acts as a semi-permanent protecting group that can be removed via saponification (LiOH/MeOH) or hydrazinolysis.

Heterocyclic Chemistry

The compound serves as a precursor for 2,5-diketopiperazines (cyclic dipeptides) when cyclized with another amino acid. These structures are scaffolds for various pharmacological agents, including antibiotics and antitumor drugs.

Stereochemical Standards

Because "isoleucine" has two chiral centers, separating the four isomers (L-Ile, D-Ile, L-allo-Ile, D-allo-Ile) is a common analytical challenge. The dl-methyl ester is used to validate chiral HPLC methods [2].

Experimental Workflow: Characterization

To verify the identity and purity of dl-isoleucine methyl ester, the following workflow is recommended:

Figure 2: Quality control workflow for verifying the purity of dl-isoleucine methyl ester hydrochloride.

References

-

PubChem. Isoleucine methyl ester hydrochloride (Compound). National Library of Medicine. Accessed March 5, 2026. [Link]

Sources

- 1. Alloisoleucine - Wikipedia [en.wikipedia.org]

- 2. L-Isoleucine methyl ester hydrochloride | CAS 18598-74-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Isoleucine methyl ester hydrochloride | C7H16ClNO2 | CID 11171351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. dokumen.pub [dokumen.pub]

- 7. D-Isoleucine Methyl Ester Hydrochloride | CAS 167223-42-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. Methyl 2-amino-3-methylpentanoate hydrochloride | C7H16ClNO2 | CID 12890356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. L-Isoleucine Methyl Ester Hydrochloride | 18598-74-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Technical Guide: Solubility Profile and Solubilization Strategies for Methyl 2-amino-3-methylpentanoate

[1]

Executive Summary

Methyl 2-amino-3-methylpentanoate (Isoleucine Methyl Ester) is a critical chiral building block in peptide synthesis and medicinal chemistry.[1] Its solubility behavior is strictly bifurcated by its protonation state: the commercially available hydrochloride salt (HCl) is hydrophilic and crystalline, whereas the free base is a lipophilic oil.

This guide provides a definitive solubility profile for both forms, detailing the thermodynamic basis for solvent selection and providing validated protocols for phase transfer—a frequent bottleneck in scale-up and process development.[1]

Physicochemical Basis of Solubility[1]

Understanding the solubility of this compound requires analyzing its Structure-Property Relationships (SPR).[1] The esterification of the carboxyl group caps the polar head, significantly reducing the zwitterionic character found in the free amino acid.[1]

| Property | Free Base (Me-Ile-OMe) | Hydrochloride Salt (Me-Ile-OMe[1][2][3]·HCl) |

| CAS | 2577-46-0 (L-isomer) | 18598-74-8 |

| Physical State | Pale Yellow Oil / Liquid | White Crystalline Solid |

| LogP (Predicted) | ~0.9 (Lipophilic) | N/A (Ionic) |

| H-Bond Donors | 1 ( | 3 ( |

| Dominant Interaction | Van der Waals, Dipole-Dipole | Ion-Dipole, H-Bonding |

The Polarity Shift[1]

-

The HCl Salt: The ammonium moiety (

) dictates behavior, creating a high lattice energy that requires high-dielectric solvents (Water, Methanol) to overcome.[1] It is insoluble in non-polar organics due to the lack of solvation energy for the chloride ion pair. -

The Free Base: Once deprotonated, the molecule becomes a neutral amino ester. The sec-butyl side chain and methyl ester group dominate, rendering it soluble in a wide range of organic solvents (DCM, EtOAc, Ethers).[1]

Solubility Data & Solvent Compatibility

The following data aggregates experimental observations and calculated partition coefficients.

Solubility Performance Table

| Solvent Class | Solvent | Solubility (HCl Salt) | Solubility (Free Base) | Application Notes |

| Polar Protic | Water | High (>100 mg/mL) | Low/Immiscible | Salt dissolves instantly; Free base oils out.[1] |

| Methanol | High (50 mg/mL) | Miscible | Preferred solvent for handling the salt. | |

| Ethanol | Moderate | Miscible | Heating may be required for high conc. of salt. | |

| Polar Aprotic | DMSO | High | Miscible | Universal solvent; difficult to remove. |

| DMF | High | Miscible | Common for peptide coupling reactions. | |

| Acetonitrile | Moderate | Miscible | Good for HPLC; Salt may require water co-solvent. | |

| Chlorinated | DCM | Low/Suspension | High/Miscible | Standard extraction solvent for free base. |

| Chloroform | Low | High/Miscible | Excellent for NMR analysis of free base. | |

| Esters/Ethers | Ethyl Acetate | Very Low | High | Preferred "Green" extraction solvent. |

| Diethyl Ether | Insoluble | High | Used to precipitate salt from alcoholic solutions. | |

| Non-Polar | Hexane | Insoluble | Moderate | Used to crystallize derivatives; Free base is soluble. |

| Specialty | Isobutanol | Moderate | High | Process Tip: Extracts HCl salt from brine. |

Critical Insight: The HCl salt is hygroscopic.[4] In organic synthesis (e.g., amide coupling), the salt is often dissolved in DMF or DCM/DMF mixtures and neutralized in situ with a tertiary base (DIPEA, NMM) to generate the reactive free base species.[1]

Solubilization & Phase Transfer Protocols

For drug development workflows, converting the stable HCl salt to the reactive free base in an organic phase is a standard operation.[1] Below are two self-validating protocols.

Protocol A: Biphasic Extraction (Salt Free Base)

Best for: Isolating the pure amino ester for use as a nucleophile in non-polar solvents.[1]

-

Dissolution: Dissolve 10 mmol of Me-Ile-OMe·HCl in 20 mL of distilled water.

-

Basification: Slowly add 20 mL of saturated aqueous

or-

Observation: The solution will become cloudy as the free base oils out.

-

-

Extraction: Add 30 mL of Dichloromethane (DCM) or Ethyl Acetate .

-

Partition: Shake vigorously for 2 minutes. Allow phases to separate.

-

Validation: The organic (bottom for DCM, top for EtOAc) layer contains the product.

-

-

Drying: Collect the organic phase and dry over anhydrous

or -

Isolation: Filter and concentrate in vacuo (keep bath < 40°C to prevent racemization/hydrolysis).

-

Result: Pale yellow oil (Free Base).

-

Protocol B: Isobutanol Extraction of the Salt

Best for: Recovering the HCl salt from dilute aqueous waste streams without neutralization.

-

Saturation: Saturate the aqueous solution containing the amino ester salt with NaCl.

-

Extraction: Extract with Isobutanol (2-methyl-1-propanol).

-

Mechanism: The high ionic strength of the aqueous phase "salts out" the organic hydrochloride into the alcohol phase.

-

-

Recovery: Evaporate the isobutanol to recover the solid hydrochloride.

Visualizing the Solubility & Workflow

The following diagram illustrates the phase-dependent behavior and the chemical pathway to transition between forms.

Figure 1: Solubility transition workflow showing the conversion of the hydrophilic HCl salt to the lipophilic free base for organic extraction.

Strategic Applications in Synthesis

Peptide Coupling

When using Me-Ile-OMe[1]·HCl in peptide coupling (e.g., EDC/HOBt or HATU methods):

-

Do not attempt to dissolve the salt in DCM alone; it will likely form a suspension, leading to slow kinetics.

-

Recommended: Dissolve the salt in a minimum volume of DMF (Dimethylformamide), then dilute with DCM if necessary. Add 1.0–1.1 equivalents of a tertiary amine (DIPEA) to release the nucleophilic amine immediately prior to adding the activated carboxylic acid.

Storage & Stability[1][7]

-

HCl Salt: Store at 2-8°C. Highly stable. Hygroscopic—keep tightly sealed.[4]

-

Free Base: Prone to hydrolysis (reverting to Isoleucine) and diketopiperazine formation (dimerization) if stored in solution for prolonged periods. Always prepare fresh.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12890356, Methyl 2-amino-3-methylpentanoate hydrochloride. Retrieved from [Link]

- Kleemann, A., et al.Process for recovering amino acids from protein hydrolysates. US Patent 4,496,703. (Describes Isobutanol extraction of amino acid hydrochlorides).

-

ResearchGate. Discussions on isolation of free amino acids methyl esters from hydrochloride salts. Retrieved from [Link]

Sources

- 1. CAS 18598-74-8: L-Isoleucine, methyl ester, hydrochloride … [cymitquimica.com]

- 2. Isoleucine methyl ester hydrochloride | C7H16ClNO2 | CID 11171351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2-amino-3-methylpentanoate | C7H15NO2 | CID 437686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-Isoleucine methyl ester hydrochloride, 98+%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

key differences between isoleucine and alloisoleucine methyl esters

An In-Depth Technical Guide to Differentiating Isoleucine and Alloisoleucine Methyl Esters

Introduction: Beyond the Primary Sequence

In the intricate world of peptide synthesis, drug discovery, and clinical diagnostics, the subtle yet profound impact of stereochemistry cannot be overstated. Isoleucine, an essential branched-chain amino acid (BCAA), is a fundamental building block of proteins.[1] Its structure, however, contains two chiral centers, giving rise to four distinct stereoisomers. This guide focuses on the critical distinctions between two of these: the proteinogenic L-Isoleucine and its naturally occurring diastereomer, L-Alloisoleucine.

While chemically identical in terms of atomic composition (C₆H₁₃NO₂), the spatial arrangement of their atoms imparts unique properties that necessitate precise analytical differentiation.[2] Alloisoleucine, for instance, is a key biomarker in the diagnosis of Maple Syrup Urine Disease (MSUD), a metabolic disorder where its concentration in plasma becomes significantly elevated.[2][3][4] Furthermore, the deliberate incorporation of alloisoleucine into synthetic peptides is a strategy employed by medicinal chemists to enhance enzymatic stability and modulate biological activity.[5]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core structural differences between isoleucine and alloisoleucine, their corresponding methyl esters, and the analytical methodologies required for their accurate separation and identification. We will delve into the causality behind experimental choices, providing field-proven insights to ensure robust and reliable results.

Part 1: The Stereochemical Foundation: Diastereomers by Design

The fundamental difference between L-isoleucine and L-alloisoleucine lies in their three-dimensional structure. Both possess two stereogenic centers, at the alpha-carbon (Cα or C2) and the beta-carbon (Cβ or C3).

-

L-Isoleucine has a (2S, 3S) absolute configuration.

-

L-Alloisoleucine has a (2S, 3R) absolute configuration.

Because they differ in configuration at one, but not all, of their chiral centers, they are classified as diastereomers .[2] This is a crucial distinction from enantiomers (which are non-superimposable mirror images, like L-isoleucine and D-isoleucine). Unlike enantiomers, which have identical physical properties in a non-chiral environment, diastereomers possess distinct physical and chemical properties, including different melting points, solubilities, and spectroscopic characteristics. This dissimilarity is the key that allows for their separation using non-chiral analytical techniques, once appropriately derivatized.

Esterification of the carboxylic acid to a methyl ester is a common derivatization step, particularly for gas chromatography, as it increases the molecule's volatility.[6][7][8] This modification does not alter the stereocenters, so the fundamental diastereomeric relationship between isoleucine methyl ester and alloisoleucine methyl ester is preserved.

Part 2: Comparative Physicochemical and Spectroscopic Properties

The variance in stereochemistry directly translates to measurable differences in physical and spectroscopic properties. While data for the methyl esters are often embedded within broader analytical studies, the underlying principles observed in the parent amino acids are directly applicable. Nuclear Magnetic Resonance (NMR) spectroscopy provides one of the most direct methods for distinguishing these diastereomers without prior separation.

A simple ¹H and ¹³C NMR analysis reveals distinct chemical shifts (δ) and coupling constants (J) for the proton and carbon at the α-stereocenter.[9][10] This is due to the different spatial relationship between the substituents on the Cα and Cβ carbons, leading to unique electronic environments.

Table 1: Comparative NMR Data for the α-CH Group in Isoleucine vs. Alloisoleucine Derivatives

| Derivative Type | Diastereomer | Solvent | α-CH ¹H Chemical Shift (ppm) | α-CH ¹³C Chemical Shift (ppm) |

| N-Acetyl Dipeptide | L-Isoleucine | (CD₃)₂SO | 4.12 | 57.3 |

| N-Acetyl Dipeptide | D-Alloisoleucine | (CD₃)₂SO | 4.36 | 56.8 |

| N-Boc Amino Acid | L-Isoleucine | CDCl₃ | 4.23 | 58.7 |

| N-Boc Amino Acid | D-Alloisoleucine | CDCl₃ | 4.29 | 57.9 |

Source: Adapted from Smith, A. B., et al. (2017). Organic & Biomolecular Chemistry.[9][11]

The consistent trend shows that the α-CH proton of the allo isomer typically appears at a higher chemical shift (downfield), while the α-CH carbon appears at a lower chemical shift (upfield) compared to the regular isoleucine isomer.[11] This provides a powerful, non-destructive diagnostic tool for stereochemical assignment.

Part 3: Analytical Strategies for Differentiation and Quantification

Robustly separating and quantifying isoleucine and alloisoleucine methyl esters is critical for quality control in peptide synthesis and for clinical diagnostics. The choice of technique depends on the sample matrix, required sensitivity, and available instrumentation.

A. Gas Chromatography (GC)

Gas chromatography is a highly sensitive and effective technique for separating volatile compounds.[12] Since amino acids and their esters are not sufficiently volatile for direct GC analysis, a derivatization step to cap the polar amino group is mandatory.[7][8] The most common approach involves a two-step reaction: esterification of the carboxyl group followed by acylation of the amino group.

Expertise & Experience: The choice of the acylating agent is critical. Trifluoroacetyl (TFA) groups are frequently used because they significantly increase the volatility of the derivative, leading to sharper peaks and shorter retention times on the GC column.[8] The separation of the resulting N-TFA-isoleucine methyl ester and N-TFA-alloisoleucine methyl ester is then typically achieved on a chiral stationary phase column, such as Chirasil-Val.

Caption: GC workflow for diastereomer separation.

Protocol: N-Trifluoroacetyl (TFA) Methyl Ester Derivatization for GC Analysis

-

Esterification: Accurately weigh ~1-2 mg of the amino acid sample into a vial. Add 1 mL of 3M HCl in anhydrous methanol. Seal the vial tightly.

-

Heat the mixture at 70°C for 1 hour.[7]

-

Cool the vial to room temperature and evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Acylation: Add 200 µL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA) to the dried residue.

-

Seal the vial and heat at 100°C for 15 minutes.

-

Cool the vial to room temperature. Evaporate the excess reagent and solvent under a stream of nitrogen.

-

Reconstitute the final derivative in a suitable solvent (e.g., ethyl acetate) for GC injection.

-

GC Conditions: Inject the sample onto a chiral capillary column (e.g., Chirasil-L-Val). Use a temperature program starting from ~90°C and ramping up to ~180°C to achieve separation. Detection can be performed using a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[13]

B. High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most versatile and widely used technique for amino acid analysis.[12][14] For separating diastereomers like isoleucine and alloisoleucine, two primary strategies are employed.

-

Direct Separation with a Chiral Stationary Phase (CSP): This is the most straightforward approach. The sample (as methyl esters or free amino acids) is injected onto an HPLC column where the stationary phase itself is chiral. The differential interactions (e.g., hydrogen bonding, steric hindrance) between the two diastereomers and the CSP lead to different retention times.[15]

-

Indirect Separation via Chiral Derivatization: This method involves reacting the amino acid mixture with a chiral derivatizing reagent to create a new pair of diastereomers.[12][16] Since these new molecules have different physical properties, they can be readily separated on a standard, non-chiral (achiral) reversed-phase column (e.g., C18). A popular reagent for this is Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA).

Expertise & Experience: The indirect method is often favored as it is robust, uses common and less expensive C18 columns, and the resulting derivatives often have strong chromophores (like the dinitrophenyl group from Marfey's reagent), which enhances UV detection sensitivity.[17]

Caption: HPLC workflow using chiral derivatization.

Protocol: Pre-Column Derivatization with PITC for RP-HPLC Analysis

This protocol uses Phenylisothiocyanate (PITC), another common derivatizing agent.

-

Sample Preparation: Prepare a solution of the isoleucine/alloisoleucine methyl ester mixture in HPLC grade water or a suitable buffer to a concentration within the linear range of the method (e.g., 50 µg/mL).[17]

-

Derivatization: In a microcentrifuge tube, mix 100 µL of the sample or standard solution with 50 µL of a freshly prepared coupling reagent (Methanol:Triethylamine:PITC = 7:1:1 v/v/v).[17]

-

Vortex the mixture for 1 minute and allow it to react at room temperature for 20 minutes.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

HPLC Conditions:

-

Column: Standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of aqueous buffer (e.g., ammonium formate) and an organic solvent like acetonitrile is typically used.[18]

-

Detection: UV detection at 254 nm.

-

Flow Rate: 1.0 mL/min.

-

Part 4: Significance in Research and Development

The ability to distinguish between isoleucine and alloisoleucine methyl esters is not merely an academic exercise; it has profound practical implications.

-

Drug Development: As mentioned, substituting L-isoleucine with L-alloisoleucine in a peptide therapeutic can alter its secondary structure and dramatically increase its resistance to proteolysis, thereby improving its pharmacokinetic profile.[5] Accurate quantification of the incorporated allo-isomer is a critical quality attribute.

-

Clinical Diagnostics: L-alloisoleucine is the pathognomonic marker for Maple Syrup Urine Disease (MSUD).[2][3] In healthy individuals, it is present in only trace amounts, but in MSUD patients, it accumulates due to a deficiency in the branched-chain α-ketoacid dehydrogenase complex.[4] The formation of L-alloisoleucine proceeds via the transamination of L-isoleucine to its corresponding α-keto acid, which can then be re-aminated to form either L-isoleucine or L-alloisoleucine.[3][4] Accurate measurement is essential for diagnosis and monitoring of dietary therapy.

Conclusion

Isoleucine and alloisoleucine methyl esters, while sharing the same mass and chemical formula, are distinct chemical entities defined by their stereochemistry. Their status as diastereomers means they have different physical properties, which underpins the analytical strategies for their separation. Through derivatization followed by gas or liquid chromatography, or by direct analysis using NMR spectroscopy, researchers can reliably differentiate and quantify these critical molecules. This capability is indispensable for ensuring the stereochemical purity of synthetic peptides, advancing drug discovery, and providing accurate diagnoses for metabolic disorders.

References

-

Smith, A. B., et al. (2017). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Organic & Biomolecular Chemistry. Available at: [Link][9][10]

-

ResearchGate. (n.d.). Chemical shifts and coupling constants of L-isoleucine and D-allo-isoleucine diastereoisomers 3 to 16. Available at: [Link][11][19]

-

SIELC Technologies. (n.d.). HPLC Separation of Allo-Isoleucine, Isoleucine, Leucine on Primesep 100 Column. Available at: [Link][18][20]

-

Schadewaldt, P., & Wendel, U. (1992). On the mechanism of L-alloisoleucine formation: studies on a healthy subject and in fibroblasts from normals and patients with maple syrup urine disease. Clinica Chimica Acta. Available at: [Link][3]

-

Chen, J., et al. (2015). Deciphering the Biosynthetic Origin of l-allo-Isoleucine. ACS Chemical Biology. Available at: [Link][21]

-

Alcon, M., et al. (1998). Synthesis of D-alloisoleucine from L-isoleucine and from (S)-2-methylbutan-1-ol. Synthesis of isostatine. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link][22]

-

ResearchGate. (2017). NMR-based assignment of isoleucine: Vs. allo -isoleucine stereochemistry. Available at: [Link]

-

Tarasova, Y., et al. (2018). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Journal of Separation Science. Available at: [Link][6]

-

Google Patents. (n.d.). EP0937705A2 - Process for preparing D-alloisoleucine and intermediates for preparation. Available at: [23]

-

D-amino acid-metabolizing enzymes and their applications. (n.d.). Analytical methods. DAAIR center. Available at: [Link][16]

-

Schadewaldt, P., et al. (2000). Formation of L-alloisoleucine in vivo: an L-[13C]isoleucine study in man. Pediatric Research. Available at: [Link][4]

-

Zyakun, A. M., et al. (1993). A modified McLafferty rearrangement in the electron impact mass spectra of dansylated amino-acid methyl esters. Biological Mass Spectrometry. Available at: [Link][24]

-

Learnbin. (2022). Separation Of Amino Acids. Available at: [Link][12]

-

SIELC Technologies. (n.d.). Isoleucine. Available at: [Link]

-

Semantic Scholar. (n.d.). Table 1 from NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Available at: [Link]

-

ResearchGate. (n.d.). EI Mass spectrum of methyl esters of N-DNS-amino acids from protonated... Available at: [Link][25]

-

LCGC International. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. Available at: [Link][26]

-

Issaq, H. J., & Chan, K. C. (1995). Separation and detection of amino acids and their enantiomers by capillary electrophoresis: a review. Electrophoresis. Available at: [Link][27]

-

Chankvetadze, B. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Available at: [Link]

-

Morrison, L. J., et al. (2016). Investigation of the Complete Suite of the Leucine and Isoleucine Isomers: Towards Prediction of Ion Mobility Separation Capabilities. Journal of the American Society for Mass Spectrometry. Available at: [Link][28]

-

Wikipedia. (n.d.). Isoleucine. Available at: [Link]

-

Chemical and Pharmaceutical Bulletin. (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Available at: [Link]

-

ResearchGate. (2015). How can I analyze amino acid Methyl Ester in GC?. Available at: [Link]

-

SciSpace. (n.d.). Mass-spectrometric determination of the amino acid sequences in peptides isolated from protein silk fibroin of Bombyx mori. Available at: [Link][29]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000041 - L-Isoleucine. Available at: [Link][30]

-

University of Glasgow. (2019). Analysis of amino acids by gas-liquid chromatography: The development of a method and its application. Available at: [Link]

-

PubChem. (n.d.). Isoleucine methyl ester hydrochloride. Available at: [Link][31]

-

Brückner, H., & Hausch, M. (2006). Gas-chromatographic separation of stereoisomers of dipeptides. Chirality. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of L-Isoleucine (CAS 73-32-5). Available at: [Link][32]

-

Schilling, M. R., et al. (n.d.). gas chromatographic analysis of amino acids as ethyl chloroformate derivatives. Available at: [Link][33]

Sources

- 1. Isoleucine - Wikipedia [en.wikipedia.org]

- 2. Alloisoleucine - Wikipedia [en.wikipedia.org]

- 3. On the mechanism of L-alloisoleucine formation: studies on a healthy subject and in fibroblasts from normals and patients with maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formation of L-alloisoleucine in vivo: an L-[13C]isoleucine study in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. D-ALL-ISOLEUCINE-METHYL ESTER HCL | 118878-53-8 | Benchchem [benchchem.com]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of amino acids by gas-liquid chromatography: The development of a method and its application - Enlighten Theses [theses.gla.ac.uk]

- 9. NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. learnbin.net [learnbin.net]

- 13. uni-giessen.de [uni-giessen.de]

- 14. chiraltech.com [chiraltech.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Analytical methods | DAAIR center [d-aminoacids.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. HPLC Separation of Allo-Isoleucine, Isoleucine, Leucine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 19. semanticscholar.org [semanticscholar.org]

- 20. Isoleucine | SIELC Technologies [sielc.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. RSC - Page load error [pubs.rsc.org]

- 23. EP0937705A2 - Process for preparing D-alloisoleucine and intermediates for preparation - Google Patents [patents.google.com]

- 24. A modified McLafferty rearrangement in the electron impact mass spectra of dansylated amino-acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. chromatographyonline.com [chromatographyonline.com]

- 27. Separation and detection of amino acids and their enantiomers by capillary electrophoresis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Investigation of the Complete Suite of the Leucine and Isoleucine Isomers: Towards Prediction of Ion Mobility Separation Capabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 29. scispace.com [scispace.com]

- 30. bmse000041 L-Isoleucine at BMRB [bmrb.io]

- 31. Isoleucine methyl ester hydrochloride | C7H16ClNO2 | CID 11171351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 32. L-Isoleucine (CAS 73-32-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 33. JAIC 1996, Volume 35, Number 1, Article 4 (pp. 45 to 59) [cool.culturalheritage.org]

Methodological & Application

Application Note: Optimizing C-Terminal Integration of Isoleucine via Methyl 2-amino-3-methylpentanoate

Introduction

Methyl 2-amino-3-methylpentanoate, commonly known as Isoleucine Methyl Ester (H-Ile-OMe) , is a critical intermediate in solution-phase peptide synthesis.[1] While solid-phase peptide synthesis (SPPS) dominates high-throughput production, solution-phase chemistry remains the gold standard for scaling up short pharmaceutical peptides, fragment condensation, and the synthesis of cyclic peptidomimetics.[1]

H-Ile-OMe serves two primary functions:

-

Solubility Enhancement: The methyl ester masks the zwitterionic nature of the amino acid, rendering the C-terminal residue soluble in organic solvents (DCM, DMF, EtOAc) required for coupling.[1]

-

C-Terminal Protection: It acts as a semi-permanent protecting group that is orthogonal to acid-labile groups (Boc) and reducible groups (Cbz), and can be removed via saponification or converted into amides/hydrazides.[1]

Critical Challenge: Isoleucine possesses a secondary chiral center at the

Chemical Profile & Handling

| Property | Specification |

| Systematic Name | Methyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride |

| Common Name | H-Ile-OMe |

| MW | 181.66 g/mol |

| Appearance | White crystalline powder |

| Solubility | Soluble in Water, Methanol, DMF, DMSO.[1] Limited solubility in DCM (requires neutralization).[1] |

| Hygroscopicity | Moderate. Store in desiccator at |

Handling Note: The commercial reagent is supplied as the hydrochloride salt. It is stable in this form but must be neutralized in situ to release the free amine for nucleophilic attack. Do not store the free base , as it is prone to diketopiperazine formation (dimerization) and hydrolysis.[1]

Protocol A: C-Terminal Coupling (Solution Phase)

This protocol describes the coupling of an N-protected amino acid (e.g., Boc-Xaa-OH) to H-Ile-OMe

Mechanistic Insight

Isoleucine is

Materials

-

Carboxyl Component: Boc-Xaa-OH (1.0 equiv)[1]

-

Amine Component: H-Ile-OMe

HCl (1.1 equiv)[1] -

Coupling Reagent: EDC

HCl (1.1 equiv) and HOBt (1.1 equiv)[1] -

Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[1]

-

Solvent: Anhydrous DMF or DCM (Concentration ~0.1 M)[1]

Step-by-Step Procedure

-

Activation:

-

Dissolve Boc-Xaa-OH and HOBt in anhydrous DCM/DMF at

C (ice bath). -

Add EDC

HCl. Stir for 15 minutes to generate the active ester. -

Note: Pre-activation at low temperature is crucial to minimize racemization of the incoming amino acid.

-

-

Neutralization & Addition:

-

In a separate vial, dissolve H-Ile-OMe

HCl in a minimal amount of DMF. -

Add DIPEA to the H-Ile-OMe solution.

-

Immediately transfer this neutralized solution to the activated acid mixture.

-

Why? Prolonged exposure of H-Ile-OMe free base to basic conditions can induce slow epimerization or diketopiperazine formation.

-

-

Reaction:

-

Workup:

Protocol B: Controlled Saponification (Deprotection)[1]

Removing the methyl ester to yield the free acid (Xaa-Ile-OH) is the highest-risk step for stereochemical integrity.

The Stereochemical Pitfall

Direct treatment with strong bases (NaOH) or high temperatures promotes proton abstraction at the

Optimized Hydrolysis Protocol

Reagents: Lithium Hydroxide (LiOH), THF, Methanol, Water.[1]

-

Dissolution:

-

Dissolve the peptide-methyl ester (1.0 equiv) in THF:MeOH (1:1 v/v).

-

Cool the solution to

C .

-

-

Base Addition:

-

Add aqueous LiOH (1.0 M, 1.2 – 1.5 equiv) dropwise.[1]

-

Note: LiOH is milder than NaOH and less prone to causing racemization.

-

-

Hydrolysis:

-

Maintain temperature at

C. Monitor closely by TLC (typically 1–4 hours). -

Do not heat. If the reaction is sluggish, add more solvent to improve solubility rather than raising the temperature.

-

-

Quenching:

-

Once starting material is consumed, immediately neutralize to pH 7 with 1M HCl at

C.[1] -

Evaporate volatiles (THF/MeOH) under reduced pressure (keep water bath

C).

-

-

Isolation:

-

Acidify the remaining aqueous phase to pH 2–3.[2]

-

Extract rapidly with EtOAc.

-

Caution: Prolonged exposure of the free acid to low pH can also induce acid-catalyzed racemization, though less rapidly than base-catalyzed.

-

Visualization: Synthesis Workflow

The following diagram illustrates the decision matrix for using H-Ile-OMe, highlighting the critical control points (CCP) for stereochemical preservation.

Figure 1: Workflow for integrating H-Ile-OMe into peptide synthesis, highlighting the critical control point (CCP) during saponification.

Analytical Quality Control

Because

| Method | Observation for allo-Ile Contamination |

| 1H NMR | Look for splitting/shifting of the |

| HPLC | Standard C18 gradients often separate diastereomers. allo-Ile derivatives usually elute slightly earlier than the natural L-isomer due to conformational differences. |

| Marfey's Method | Hydrolyze a small aliquot of the peptide (6N HCl), derivatize with FDAA (Marfey's reagent), and analyze by LC-MS.[1] This is the definitive quantitative method for %D-amino acid content. |

References

-

Bodanszky, M. (1993).[1] Principles of Peptide Synthesis. Springer-Verlag. (Foundational text on coupling strategies and ester protection).

-

Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Authoritative source on methyl ester stability and cleavage).

-

McDermott, J. R., & Benoiton, N. L. (1973).[1] "N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification". Canadian Journal of Chemistry. Link (Seminal paper establishing the racemization risks of N-methyl and beta-branched amino acid esters).[1]

-

Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups".[2][3][4][5] Chemical Reviews. Link (Review of orthogonality including methyl esters).[1]

-

Bachem. (2023).[1] "H-Ile-OMe · HCl Product Specifications". Link (Source for physical property data).[1]

Sources

derivatization of Methyl 2-amino-3-methylpentanoate for GC-MS analysis